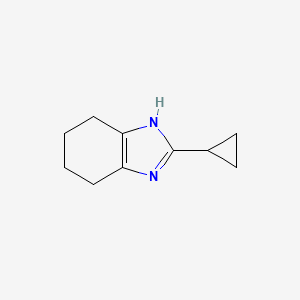
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole
Vue d'ensemble
Description
2-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole is a heterocyclic aromatic compound that is used in various scientific and medical applications. It is a member of the benzimidazole family, and is known for its ability to interact with both nucleic acids and proteins. This compound can be synthesized using a variety of methods, including Grignard reactions and the Diels-Alder reaction. It has been studied extensively for its biochemical and physiological effects, as well as its applications in scientific research.
Applications De Recherche Scientifique
Cyclopropyliminium Rearrangement
- Application : A study by Salikov et al. (2014) explores the cyclopropyliminium rearrangement of 2-cyclopropyl-4-nitrobenzimidazoles, leading to isomeric 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles. This reaction is significant due to its regioselectivity, influenced by electronic and steric effects, and hydrogen bonding interactions between adjacent NH and NO2 fragments (Salikov et al., 2014).
Synthesis of Benzimidazole and Benzotriazole Derivatives
- Application : The synthesis of new benzimidazole and benzotriazole derivatives, as described by Łukowska-Chojnacka et al. (2016), involves the creation of compounds with a tetrazole moiety. These compounds have been evaluated for their cytotoxic activity against human cell lines, showcasing their potential in medicinal chemistry (Łukowska-Chojnacka et al., 2016).
Nonpeptide Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists
- Application : Research by Li et al. (2005) has utilized 2-cyclopropyl substituted benzimidazole for optimizing a series of LHRH antagonists. This work has led to the discovery of compounds with improved activity, demonstrating the role of benzimidazole derivatives in hormone-related therapies (Li et al., 2005).
Synthesis of Polybrominated Benzimidazole Derivatives
- Application : Another study by Łukowska-Chojnacka et al. (2016) involves the synthesis of polybrominated benzimidazole derivatives, which show potential as inhibitors of protein kinase CK2 with anticancer and proapoptotic activity (Łukowska-Chojnacka et al., 2016).
Synthesis of Stable Solvates of Monosodium 2-[Rs,9S)-(4-methoxy-6,7,8, 9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole
- Application : Yamada et al. (1996) have synthesized stable solvates of a novel antiulcer agent. This synthesis aimed to improve the stability of the compound, indicating the potential pharmaceutical applications of benzimidazole derivatives (Yamada et al., 1996).
Synthesis and Antimicrobial Activity
- Application : Research by Oren et al. (1999) reports the synthesis of new benzimidazole derivatives with antimicrobial activities. This study highlights the utility of these compounds in developing new antimicrobial agents (Oren et al., 1999).
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes like h+/k±atpases .
Mode of Action
It is known that benzimidazole derivatives can inhibit the activity of h+/k±atpases, leading to intracellular acidification .
Biochemical Pathways
The inhibition of h+/k±atpases can potentially affect various cellular processes, including cell proliferation .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The inhibition of h+/k±atpases by benzimidazole derivatives can lead to intracellular acidification, potentially inhibiting cell proliferation .
Action Environment
The biological activity of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Propriétés
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h7H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHODIAFHMKECK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



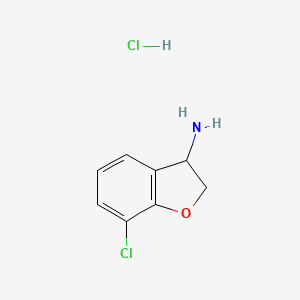
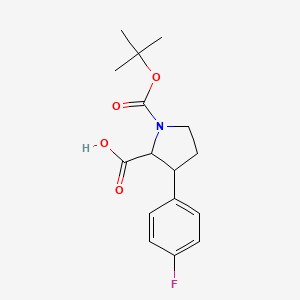
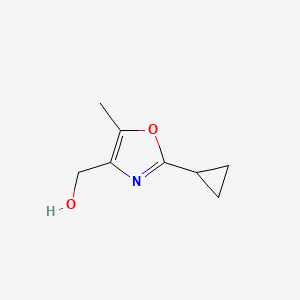

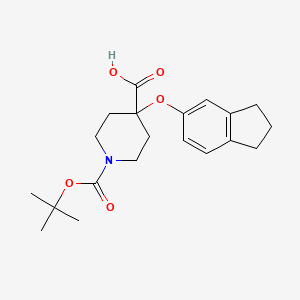
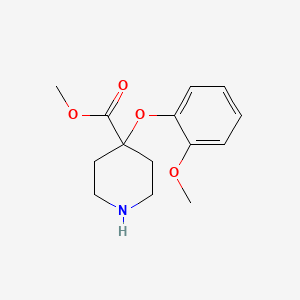


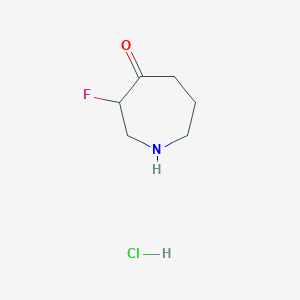
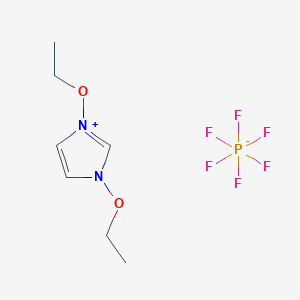

![3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B1469606.png)
![Methyl 6-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1469607.png)
